Ethyl 2-(4,4-difluorocyclohexyl)acetate Ethyl 2-(4,4-difluorocyclohexyl)acetate
Brand Name: Vulcanchem
CAS No.: 915213-54-6
VCID: VC3015310
InChI: InChI=1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3
SMILES: CCOC(=O)CC1CCC(CC1)(F)F
Molecular Formula: C10H16F2O2
Molecular Weight: 206.23 g/mol

Ethyl 2-(4,4-difluorocyclohexyl)acetate

CAS No.: 915213-54-6

Cat. No.: VC3015310

Molecular Formula: C10H16F2O2

Molecular Weight: 206.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4,4-difluorocyclohexyl)acetate - 915213-54-6

Specification

CAS No. 915213-54-6
Molecular Formula C10H16F2O2
Molecular Weight 206.23 g/mol
IUPAC Name ethyl 2-(4,4-difluorocyclohexyl)acetate
Standard InChI InChI=1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3
Standard InChI Key GZWGGXBBJGJHBC-UHFFFAOYSA-N
SMILES CCOC(=O)CC1CCC(CC1)(F)F
Canonical SMILES CCOC(=O)CC1CCC(CC1)(F)F

Introduction

Ethyl 2-(4,4-difluorocyclohexyl)acetate is a chemical compound with the CAS number 915213-54-6. It is also known as Cyclohexaneacetic acid, 4,4-difluoro-, ethyl ester. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties, which include a difluorocyclohexyl group attached to an ethyl acetate moiety.

Synthesis and Purification

The synthesis of Ethyl 2-(4,4-difluorocyclohexyl)acetate typically involves the reaction of 4,4-difluorocyclohexylacetic acid with ethanol in the presence of a catalyst. The crude product can be purified using techniques such as flash chromatography, which is commonly used in organic synthesis to separate compounds based on their affinities for a stationary phase and a mobile phase .

Applications and Research Findings

While specific applications of Ethyl 2-(4,4-difluorocyclohexyl)acetate are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. For instance, difluorocyclohexyl rings have been studied in the context of viral protease inhibitors, where they contribute to hydrophobic interactions within enzyme active sites .

Biological Activity Table

Compound FeatureBiological Activity
Difluorocyclohexyl RingHydrophobic interactions in enzyme active sites
Fluorine SubstitutionPotential for enhanced potency through H-bonding

Safety and Handling

Ethyl 2-(4,4-difluorocyclohexyl)acetate is classified with hazard codes indicating potential irritation (Xi). It should be handled with appropriate precautions, including protective clothing and gloves. Storage conditions typically recommend a dry environment at room temperature .

Safety Information Table

Hazard CodeDescription
XiIrritant

Supplier Information Table

SupplierProduct NumberPurityPackagingPrice
Activate ScientificAS9009895+ %250 mg$216
SynQuest Laboratories2223-3-0397 %250 mg$393

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